molecular formula C18H15N7OS2 B2662754 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004439-82-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2662754
CAS No.: 1004439-82-0
M. Wt: 409.49
InChI Key: AQCOBSWHBBHFFE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position. This moiety is linked via an acetamide bridge to a sulfanyl group, which is attached to a pyridazine ring substituted at the 6-position with a 4-(1H-pyrazol-1-yl)phenyl group.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS2/c1-12-21-24-18(28-12)20-16(26)11-27-17-8-7-15(22-23-17)13-3-5-14(6-4-13)25-10-2-9-19-25/h2-10H,11H2,1H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCOBSWHBBHFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the pyrazole and pyridazine rings through various coupling reactions. Common reagents used in these steps include hydrazine derivatives, sulfur sources, and halogenated intermediates. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and the use of inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a thiadiazole ring and multiple aromatic systems, which contribute to its biological activity. The molecular formula is C18H18N6O2S2C_{18}H_{18}N_{6}O_{2}S_{2}, and it has been identified with various chemical identifiers including PubChem CID and IUPAC name.

Anticancer Activity

Recent studies have highlighted the potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide in cancer therapy. It has shown promising results against various cancer cell lines, particularly through mechanisms involving the inhibition of specific kinases such as aurora kinase. This inhibition disrupts cell division and promotes apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing similar structural motifs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole and pyridazine moieties is believed to enhance this activity through interactions with bacterial enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

Biochemical Mechanisms

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, promoting oxidative stress in cancer cells while protecting normal cells.
  • Cytokine Regulation : By modulating cytokine release, the compound can potentially reduce inflammation and improve outcomes in inflammatory diseases.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityInhibition of aurora kinase leads to apoptosis in cancer cell lines.
Antimicrobial PropertiesEffective against S. aureus and E. coli; potential for development as an antibiotic.
Anti-inflammatory EffectsReduction in TNF-alpha levels observed in vitro.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The target compound shares a 1,3,4-thiadiazole-acetamide scaffold with several analogs, but substituent variations critically influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name/ID Core Structure Pyridazine Substituent Thiadiazole Substituent Molecular Weight (g/mol) Notable Features
Target Compound Thiadiazole-acetamide-pyridazine 4-(1H-pyrazol-1-yl)phenyl 5-methyl ~473.53* Pyrazole-phenyl enhances π-π interactions
CB-839 () Thiadiazole-acetamide-pyridazine 3-(Trifluoromethoxy)phenyl 5-butyl 571.57 Clinical-stage glutaminase inhibitor
G856-6536 () Thiadiazole-acetamide-triazolo-pyridazine Furan-2-yl 5-methyl 373.41 Triazolo-pyridazine core; lower molecular weight
Compound (CAS 687567-94-8) Thiadiazole-acetamide-thieno-pyrimidine 4-Nitrophenyl 5-ethyl 476.60 Nitro group increases hydrophobicity

*Calculated based on formula C₁₉H₁₇N₇OS₂.

Key Observations:
  • Substituent Effects : The target compound’s pyrazole-phenyl group may improve target binding via aromatic stacking compared to CB-839’s trifluoromethoxy group, which introduces electron-withdrawing effects .
  • Molecular Weight : The target compound (~473.53 g/mol) falls within the acceptable range for oral bioavailability, unlike CB-839 (571.57 g/mol), which may face pharmacokinetic challenges .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that integrates thiadiazole and pyrazole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a thiadiazole ring substituted with a methyl group at the 5-position and is linked to a pyridazine moiety through a sulfanyl group. The synthesis typically involves multi-step reactions including the formation of thiadiazole and subsequent coupling with pyrazole derivatives.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 Value (µM)
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

These findings suggest that the incorporation of both thiadiazole and pyrazole structures may enhance the compound's efficacy against cancer cells .

Antibacterial Properties

Thiadiazole derivatives have been recognized for their antibacterial activity. For example, related compounds have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis .

Anti-inflammatory Effects

Compounds with similar structural features have also been evaluated for anti-inflammatory potential. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific kinases or other enzymes involved in cancer progression or bacterial growth.
  • Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives can increase ROS levels in cells, which is a common mechanism for inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several case studies illustrate the efficacy of related compounds:

  • Study on Pyrazole Derivatives : A study highlighted the anticancer activity of various pyrazole derivatives against different cell lines, showing IC50 values ranging from 1.88 to 4.20 µM for MCF7 and A375 cells respectively .
  • Thiadiazole Antibacterial Study : Another study focused on thiadiazole derivatives' antibacterial properties against MRSA, demonstrating significant inhibition at low concentrations .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer :
  • Solvent-free mechanochemistry : Use ball milling for coupling reactions.
  • Catalytic recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki reactions.
  • Continuous-flow systems : Reduce reaction volumes and improve energy efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.